(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20BrN7O2 and its molecular weight is 494.353. The purity is usually 95%.
BenchChem offers high-quality (3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound you’re interested in, known by its chemical name “(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” or “1-(3-bromobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine”, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications:
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The triazolopyrimidinyl moiety present in your compound could potentially interact with viral enzymes or proteins, disrupting their function and inhibiting viral replication.
Anti-inflammatory Properties
Compounds with an indole core are known to possess anti-inflammatory activities . The bromophenyl group in the compound could be responsible for modulating inflammatory pathways, making it a candidate for research into treatments for conditions characterized by inflammation.
Anticancer Research
The structural complexity of the compound suggests potential for anticancer activity. Indole derivatives have been explored for their ability to bind to various receptors and interfere with cancer cell proliferation . The methoxyphenyl and triazolopyrimidinyl groups could be key in studying interactions with cancer cell lines.
Antimicrobial Applications
Indole derivatives are also recognized for their antimicrobial effects . The compound’s bromophenyl and piperazine components might contribute to its ability to combat bacterial infections, making it a subject of interest in the development of new antimicrobial agents.
Antitubercular Activity
Some indole-based compounds have demonstrated significant activity against tuberculosis-causing bacteria . The compound’s specific structure, particularly the triazolopyrimidinyl group, could be investigated for its potential use in antitubercular therapy.
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is crucial in the treatment of various diseases . The compound could be studied for its ability to inhibit specific enzymes involved in disease processes, offering insights into new therapeutic approaches.
Synthetic Building Blocks
The presence of bromine in the compound makes it a candidate for use in various organic synthesis reactions, such as Suzuki cross-coupling, which can create new C-C bonds . This property is valuable for constructing complex molecules for further pharmacological study.
properties
IUPAC Name |
(3-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O2/c1-32-18-7-5-17(6-8-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-3-2-4-16(23)13-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJBBDGFYFYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.